molecular formula C10H10Cl3NO B13435345 (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime

(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime

Cat. No.: B13435345
M. Wt: 266.5 g/mol
InChI Key: ONALTRORXRRIQR-NSIKDUERSA-N
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Description

(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is an organic compound characterized by the presence of a trichlorophenyl group attached to a propanone backbone, with an O-methyl oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime typically involves the reaction of 2,4,6-trichlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to oximation using hydroxylamine hydrochloride and methanol to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processing with optimized reaction conditions to maximize efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime ethers.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oxime ethers.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the trichlorophenyl group can interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-Dichlorophenyl)propan-2-one O-Methyl Oxime
  • (E)-1-(2,6-Dichlorophenyl)propan-2-one O-Methyl Oxime
  • (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Ethyl Oxime

Uniqueness

(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for distinct interactions in chemical and biological systems, setting it apart from similar compounds.

Properties

Molecular Formula

C10H10Cl3NO

Molecular Weight

266.5 g/mol

IUPAC Name

(Z)-N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-imine

InChI

InChI=1S/C10H10Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-5H,3H2,1-2H3/b14-6-

InChI Key

ONALTRORXRRIQR-NSIKDUERSA-N

Isomeric SMILES

C/C(=N/OC)/CC1=C(C=C(C=C1Cl)Cl)Cl

Canonical SMILES

CC(=NOC)CC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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